2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17820857
InChI: InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol

2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17820857

Molecular Formula: C9H17N3O

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol -

Specification

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
IUPAC Name 2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol
Standard InChI InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3
Standard InChI Key LZCICZYRMCUKON-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C(=N1)C)C(CN)O)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The core structure of 2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol consists of a pyrazole ring substituted at the 1-position with an ethyl group and at the 3- and 5-positions with methyl groups. The 4-position of the pyrazole is bonded to an ethanolamine side chain, which includes a primary amine and a hydroxyl group. This arrangement confers both hydrophilic and hydrophobic properties, enabling interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H17N3O\text{C}_9\text{H}_{17}\text{N}_3\text{O}
Molecular Weight183.25 g/mol
IUPAC Name2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol
Enantiomers(1S)- and (1R)- configurations

Stereochemical Significance

The presence of chiral centers at the ethanolamine carbon (C1) results in two enantiomers. The (1S)-enantiomer, for instance, is specifically marketed for research purposes, highlighting the importance of stereochemistry in biological interactions . Computational models predict distinct collision cross-sections for protonated and deprotonated forms, which influence pharmacokinetic behavior .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole with an amino alcohol precursor under controlled conditions. Ethanol or methanol serves as the solvent, with catalysts such as acidic or basic resins optimizing yield. A representative reaction is:

1-Ethyl-3,5-dimethyl-1H-pyrazole+Amino AlcoholEtOH, ΔTarget Compound+Byproducts\text{1-Ethyl-3,5-dimethyl-1H-pyrazole} + \text{Amino Alcohol} \xrightarrow{\text{EtOH, } \Delta} \text{Target Compound} + \text{Byproducts}

Purification via column chromatography or recrystallization ensures >95% purity, critical for pharmaceutical applications .

Industrial-Scale Considerations

Large-scale production requires meticulous control over temperature and pH to minimize side reactions. The use of green solvents and catalytic systems aligns with sustainable chemistry principles, though specific industrial protocols remain proprietary.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The amino and hydroxyl groups undergo characteristic reactions:

  • Acylation: Reacting with acetyl chloride forms amide derivatives.

  • Alkylation: Quaternary ammonium salts can be synthesized using alkyl halides.

  • Oxidation: The hydroxyl group may be oxidized to a ketone, though this requires protective group strategies .

Pyrazole Ring Modifications

Applications in Research and Industry

Medicinal Chemistry

The compound’s structural similarity to bioactive pyrazole derivatives suggests potential as:

  • Antimicrobial Agents: Analogues exhibit DNA photocleavage activity, disrupting bacterial replication .

  • Anticancer Candidates: Pyrazole-containing compounds demonstrate cytotoxicity against cancer cell lines by inhibiting topoisomerases .

  • Neurological Probes: The aminoethanol moiety may interact with neurotransmitter receptors, though in vivo studies are pending.

Material Science

Incorporation into polymers enhances thermal stability due to the aromatic pyrazole ring. Hybrid materials show promise in catalytic applications, particularly in asymmetric synthesis leveraging chiral centers.

HazardPrecautionary Measures
Skin ContactWash with soap and water; use nitrile gloves.
Eye ExposureRinse with water for 15 minutes; seek medical attention if irritation persists.
InhalationUse in fume hoods; employ respiratory protection if ventilation is inadequate.

Comparative Analysis with Related Compounds

2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-yl)Azepane

This analog replaces the ethanolamine group with an azepane ring, increasing molecular weight to 221.34 g/mol. The azepane’s conformational flexibility enhances binding to G-protein-coupled receptors but reduces aqueous solubility .

2-Amino-1-(1,3-Dimethyl-1H-Pyrazol-4-yl)Ethan-1-One

Lacking the ethyl group and hydroxyl substitution, this ketone derivative (C7H11N3O\text{C}_7\text{H}_{11}\text{N}_3\text{O}) exhibits stronger electrophilic character, facilitating nucleophilic additions at the carbonyl group .

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